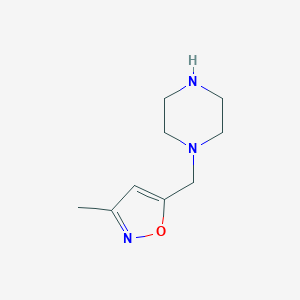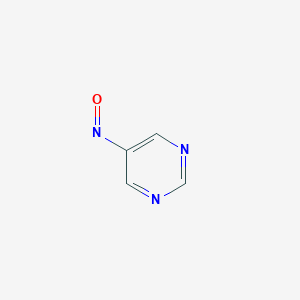![molecular formula C9H7ClF3NO2 B066340 2-Chlor-N-[4-(Trifluormethoxy)phenyl]acetamid CAS No. 161290-85-3](/img/structure/B66340.png)
2-Chlor-N-[4-(Trifluormethoxy)phenyl]acetamid
Übersicht
Beschreibung
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C9H7ClF3NO2 and its molecular weight is 253.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insektizid
“2-Chlor-N-[4-(Trifluormethoxy)phenyl]acetamid” ist ein synthetisches Insektizid aus der Wirkstoffgruppe der Chitin-Biosynthese-Inhibitoren . Es wirkt hauptsächlich als Fraßgift für beißende und saugende Schädlinge . Es stört die Chitin-Biosynthese von Insekten, insbesondere in unreifen Lebensstadien .
Pflanzenschutz
Diese Verbindung wird in einer Vielzahl von Kulturen verwendet, darunter Apfel, Birne, Kohl, Zitrusfrüchte, Baumwolle, Kartoffel und Tee . Es bietet Schutz vor verschiedenen Schädlingen und verbessert den Ertrag und die Qualität der Kulturen .
Veterinärmedizinisches Medikament
Neben seiner Verwendung in der Landwirtschaft wird “this compound” auch als Veterinärmedikament eingesetzt . Die spezifischen Anwendungen in diesem Bereich werden in den verfügbaren Ressourcen jedoch nicht detailliert beschrieben.
Forschungschemikalie
Diese Verbindung wird als Forschungschemikalie in verschiedenen wissenschaftlichen Studien verwendet . Es wird oft als Baustein bei der Synthese komplexerer Moleküle verwendet .
Antikrebsaktivität
Einige verwandte Verbindungen wurden synthetisiert und auf ihre Antikrebsaktivität untersucht . Sie wurden an verschiedenen Zelllinien getestet, darunter Brustkrebs (MCF-7), Gebärmutterhalskrebs (HeLa) und Lungenadenokarzinom (A-549), unter Verwendung des Standard-MTT-Assays<a aria-label="3: Einige verwandte Verbindungen wurden synthetisiert und auf ihre Antikrebsaktivität untersucht3" data-citationid="3f4bf742-3546-6341-250d-895fe2cb92bf-30" h="ID=SERP,5015.1" href="https://media.neliti.com/media/publications/335982-synthesis-of-2-chloro-n-3-hydroxyphenyl-6aa63496.pdf"
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is the Tyrosine-protein kinase receptor RET . This receptor plays a crucial role in cell survival, proliferation, migration, and differentiation .
Mode of Action
The compound interacts with its target by inhibiting the c-KIT 560 to 578 deletion/T670I mutant in human GISTT1 cells . This results in a reduction in AKT phosphorylation at the S473 residue .
Biochemical Pathways
The compound affects the chitin biosynthesis pathway . It acts primarily as a feeding poison for biting and sucking pests, disturbing the chitin biosynthesis of insects, particularly in immature life stages .
Pharmacokinetics
The compound exhibits good oral absorption, estimated to be greater than 77% . It is distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . The compound is rapidly metabolized in rats, with a total of 17 components detected in urine .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of chitin biosynthesis in insects . This leads to the death of the pests, particularly in their immature life stages .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-5-8(15)14-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWYZHHKNDZBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344998 | |
| Record name | 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161290-85-3 | |
| Record name | 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)







![N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide](/img/structure/B66289.png)
